Cas no 1164529-11-6 (N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide)

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide structure
1164529-11-6 structure
商品名:N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
CAS番号:1164529-11-6
MF:C12H12F2N2OS
メガワット:270.298288345337
CID:5895988
PubChem ID:2151116

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide 化学的及び物理的性質

名前と識別子

    • SRLNLLHQPQTVEB-QINSGFPZSA-N
    • N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
    • SMR000017823
    • AKOS024611191
    • MLS000103769
    • SR-01000015977
    • F1814-1729
    • HMS2242C09
    • (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
    • SR-01000015977-1
    • 1164529-11-6
    • N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
    • CHEMBL3195534
    • インチ: 1S/C12H12F2N2OS/c1-6(2)11(17)15-12-16(3)10-8(14)4-7(13)5-9(10)18-12/h4-6H,1-3H3/b15-12+
    • InChIKey: SRLNLLHQPQTVEB-NTCAYCPXSA-N
    • ほほえんだ: C(/N=C1\N(C)C2=C(F)C=C(F)C=C2S\1)(=O)C(C)C

計算された属性

  • せいみつぶんしりょう: 270.06384051g/mol
  • どういたいしつりょう: 270.06384051g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 375
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1814-1729-10mg
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
1164529-11-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1814-1729-4mg
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
1164529-11-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1814-1729-3mg
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
1164529-11-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1814-1729-40mg
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
1164529-11-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1814-1729-1mg
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
1164529-11-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1814-1729-20mg
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
1164529-11-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1814-1729-2μmol
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
1164529-11-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1814-1729-30mg
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
1164529-11-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1814-1729-20μmol
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
1164529-11-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1814-1729-50mg
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
1164529-11-6 90%+
50mg
$160.0 2023-05-17

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide 関連文献

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamideに関する追加情報

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide: A Comprehensive Overview

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide (CAS no. 1164529-11-6) is a compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This molecule belongs to the benzothiazole class of heterocyclic compounds, which are widely recognized for their diverse pharmacological applications. The presence of fluoro and methyl substituents in its structure enhances its chemical stability and bioavailability, making it a promising candidate for further research and development.

The benzothiazole core of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have highlighted the importance of fluorine-containing compounds in medicinal chemistry due to their ability to modulate enzyme activity and improve drug-target interactions. The difluoro substitution in this compound is particularly noteworthy, as it has been shown to enhance binding affinity and metabolic stability.

In the context of modern drug discovery, the development of novel heterocyclic compounds like N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is crucial for addressing unmet medical needs. The compound's structure suggests potential interactions with various biological targets, making it a versatile scaffold for designing new therapeutic agents. For instance, the benzothiazole ring is a common motif in drugs that target bacterial enzymes and viral proteases. The methylpropanamide moiety further contributes to the molecule's pharmacological profile by providing a hydrogen bond acceptor site, which can enhance binding to biological receptors.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been performed on N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide to identify potential binding sites on target proteins. These studies have revealed that the compound can interact with enzymes involved in metabolic pathways relevant to cancer and inflammation. The difluoro substituents are particularly important in these interactions, as they can form stable hydrogen bonds with polar residues in the protein active site.

The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide presents both challenges and opportunities for organic chemists. The presence of multiple functional groups requires careful optimization of reaction conditions to ensure high yield and purity. However, recent innovations in synthetic methodologies have made it possible to construct complex heterocyclic structures more efficiently than ever before. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the difluoro and methyl substituents into the benzothiazole core.

The pharmacokinetic properties of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide are also of great interest. In vitro studies have demonstrated that the compound exhibits good solubility and stability under physiological conditions. This makes it a promising candidate for oral administration or topical application. Additionally, preliminary toxicology studies suggest that the compound is well-tolerated at therapeutic doses, although further research is needed to fully assess its safety profile.

The potential therapeutic applications of N-[< strong > ( 2 Z ) - 4 , 6 - difluoro - 3 - methyl - 2 , 3 - dihydro - 1 , 3 - benzothiazol - 2 - ylidene ] - < strong > 2 - methylpropanamide strong >] are vast and varied. Researchers are exploring its use in treating infectious diseases caused by resistant bacteria and viruses. The compound's ability to disrupt bacterial cell wall synthesis has made it a candidate for developing new antibiotics. Similarly, its anti-inflammatory properties could make it useful in managing chronic inflammatory conditions such as rheumatoid arthritis.

In conclusion, N-[< strong > ( 2 Z ) - 4 , 6 - difluoro - 3 - methyl - 2 , 3 - dihydro - 1 , 3 - benzothiazol - 2 - ylidene ] - < strong > 2 - methylpropanamide strong >>, with its CAS no. 11645452911-6,, is a structurally unique and biologically active compound with significant potential in pharmaceutical applications. Its innovative design and promising preclinical data position it as a valuable asset in the ongoing quest for novel therapeutic agents.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd